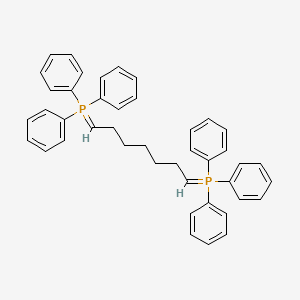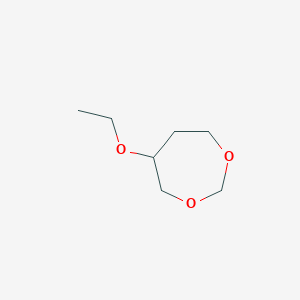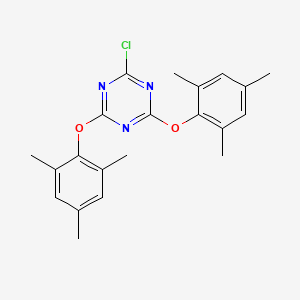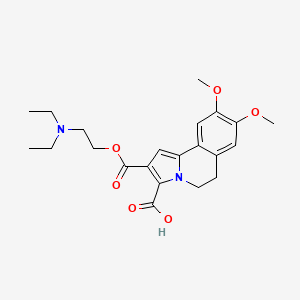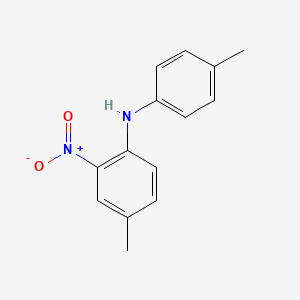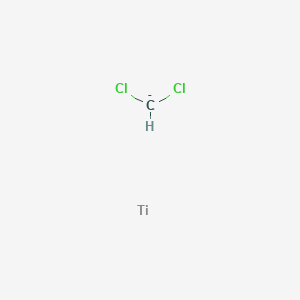
Dichloromethane;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloromethane, also known as methylene chloride, is a volatile, colorless liquid with a sweet, chloroform-like odor. It is widely used as a solvent in various industrial applications. Titanium tetrachloride is an inorganic compound with the formula TiCl4. It is a volatile liquid that is used as an intermediate in the production of titanium metal and titanium dioxide. The combination of dichloromethane and titanium tetrachloride forms a unique compound that has significant applications in various fields, including chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of dichloromethane and titanium tetrachloride involves the reaction of titanium tetrachloride with dichloromethane under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane, and the reaction conditions include maintaining a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of dichloromethane and titanium tetrachloride involves the use of large-scale reactors and distillation columns. The process includes the extraction of titanium tetrachloride from titanium ore, followed by its reaction with dichloromethane to produce the desired compound. The separation of dichloromethane from titanium tetrachloride is achieved through rectification processes due to differences in boiling points .
化学反応の分析
Types of Reactions
Dichloromethane and titanium tetrachloride undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium compounds.
Substitution: Substitution reactions involve the replacement of chlorine atoms in titanium tetrachloride with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include titanium dioxide, lower oxidation state titanium compounds, and various substituted titanium compounds .
科学的研究の応用
Dichloromethane and titanium tetrachloride have numerous scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in the synthesis of biologically active compounds and as a solvent in biological assays.
Medicine: Utilized in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of titanium metal, titanium dioxide, and other industrial chemicals
作用機序
The mechanism of action of dichloromethane and titanium tetrachloride involves the interaction of titanium tetrachloride with various substrates. The compound acts as a Lewis acid, facilitating the formation of intermediate complexes that undergo further reactions to produce the desired products. The molecular targets and pathways involved include the coordination of titanium with electron-rich species, leading to the formation of stable complexes .
類似化合物との比較
Similar Compounds
Similar compounds to dichloromethane and titanium tetrachloride include:
Chloroform: Another chlorinated solvent with similar properties to dichloromethane.
Carbon tetrachloride: A chlorinated solvent with similar industrial applications.
Titanium trichloride: A lower oxidation state titanium compound with similar reactivity
Uniqueness
The uniqueness of dichloromethane and titanium tetrachloride lies in their ability to form stable complexes and undergo a wide range of chemical reactions. Their versatility and reactivity make them valuable in various scientific and industrial applications .
特性
CAS番号 |
35340-45-5 |
|---|---|
分子式 |
CHCl2Ti- |
分子量 |
131.79 g/mol |
IUPAC名 |
dichloromethane;titanium |
InChI |
InChI=1S/CHCl2.Ti/c2-1-3;/h1H;/q-1; |
InChIキー |
KAMLJSNEWIYMJU-UHFFFAOYSA-N |
正規SMILES |
[CH-](Cl)Cl.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine](/img/structure/B14679055.png)
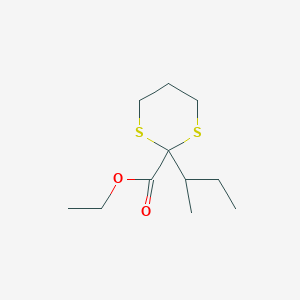
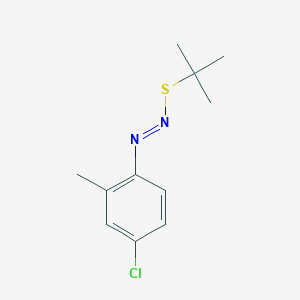
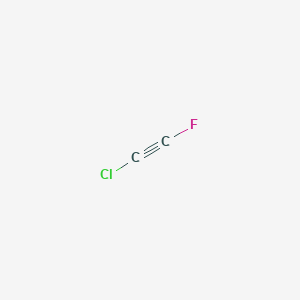
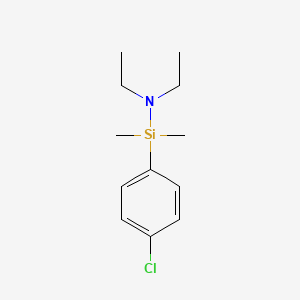
![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
